Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate

Lipophilicity Drug-likeness Formulation development

Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate (CAS 159693-08-0; molecular formula C₁₄H₁₂F₃NO₃; MW 299.24 g/mol) is a fully substituted 3-aryl-5-methylisoxazole-4-carboxylate ester bearing a para-trifluoromethyl group on the 3-phenyl ring. It belongs to the 3-aryl-5-methylisoxazole-4-carboxylate chemotype, a scaffold recognized for its synthetic versatility in constructing bioactive amide, ester, and heterocyclic libraries.

Molecular Formula C14H12F3NO3
Molecular Weight 299.24 g/mol
Cat. No. B13680565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
Molecular FormulaC14H12F3NO3
Molecular Weight299.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C(F)(F)F)C
InChIInChI=1S/C14H12F3NO3/c1-3-20-13(19)11-8(2)21-18-12(11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3
InChIKeyDTVOAKINPLEFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate – Baseline Identity and Procurement-Relevant Profile


Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate (CAS 159693-08-0; molecular formula C₁₄H₁₂F₃NO₃; MW 299.24 g/mol) is a fully substituted 3-aryl-5-methylisoxazole-4-carboxylate ester bearing a para-trifluoromethyl group on the 3-phenyl ring [1]. It belongs to the 3-aryl-5-methylisoxazole-4-carboxylate chemotype, a scaffold recognized for its synthetic versatility in constructing bioactive amide, ester, and heterocyclic libraries [2]. The compound is structurally and synthetically related to leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide), sharing the identical isoxazole core and 4-CF₃-phenyl substitution pattern [3]. However, the ester functionality at the 4-position fundamentally distinguishes it from the amide drug substance, imparting a higher computed XLogP3-AA (3.5 vs. 2.5 for leflunomide), zero hydrogen-bond donors (vs. 1 for leflunomide), and four rotatable bonds (vs. 2), all of which carry consequences for solubility, permeability, and synthetic derivatization that directly inform procurement decisions [1][3].

Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate – Why Generic Substitution Fails in This Chemotype


Within the 3-aryl-5-methylisoxazole-4-carbonyl chemotype, both the nature of the carbonyl function (ester vs. amide) and the alkyl ester substituent (ethyl vs. methyl) produce quantifiable differences in computed physicochemical descriptors that predictably alter solubility, permeability, metabolic stability, and reactivity toward further derivatization [1][2]. The ethyl ester variant carries an XLogP3-AA of 3.5 versus 2.5 for the corresponding amide (leflunomide), representing a 1.0 log unit increase that translates to approximately 10-fold higher theoretical partition into organic phases, directly impacting extraction, chromatographic purification, and formulation development [1]. Furthermore, published structure–activity relationship (SAR) evidence demonstrates that replacing the amide linkage with an ester in this chemotype measurably decreases antioxidant activity in the ABTS assay compared to amide-based leflunomide analogues, confirming that the ester and amide series are not functionally interchangeable [2]. Subtle structural variations such as methyl-to-ethyl ester substitution or omission of the 5-methyl group also influence molecular conformation and synthetic utility, making generic selection without evidence of equivalence a demonstrable risk to experimental reproducibility [3].

Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate – Comparative Quantitative Evidence Guide for Scientific Selection


Computed Lipophilicity (XLogP3-AA) Advantage Over the Amide Drug Substance Leflunomide

The target ethyl ester exhibits a computed XLogP3-AA of 3.5, compared to 2.5 for the structurally analogous amide drug leflunomide, a difference of +1.0 log unit [1][2]. This difference is driven by the replacement of the polar amide NH (H-bond donor) with an ester oxygen and the extension of the alkyl chain from methyl (in leflunomide's bioisosteric sense) to ethyl, which jointly increase lipophilicity and eliminate the sole hydrogen-bond donor present in leflunomide [2].

Lipophilicity Drug-likeness Formulation development

Ester vs. Amide Functional Group Differentiation in Antioxidant Activity Within the Leflunomide Chemotype

In a systematic SAR study of 21 leflunomide analogues that included isosteric replacement of the amide linkage with an ester, the ester-bearing analogues exhibited a measurable decrease in antioxidant activity in the ABTS radical-scavenging assay compared to their amide counterparts [1]. While the study did not evaluate the exact target compound (the specific p-CF₃-phenyl ethyl ester), the general observation that 'changing the amide linkage with ester linkage decreased the antioxidant activity more than most of the amide Leflunomide analogues' was established across the series [1].

Antioxidant activity Structure–activity relationship Isosteric replacement

Synthetic Accessibility Advantage via One-Pot Methodology for 3-Aryl-5-methylisoxazole-4-carboxylate Libraries

The chemotype to which the target compound belongs—alkyl 3-aryl-5-methylisoxazole-4-carboxylates—is accessible via an efficient one-pot, three-step protocol (oxime formation, chlorination, 1,3-dipolar cycloaddition) that eliminates intermediate isolations and solvent exchanges [1]. This protocol is explicitly reported to be 'readily amenable to the large scale preparation of isoxazoles as well as the parallel synthesis of isoxazole libraries,' offering significant time and cost savings over traditional stepwise routes [1]. In contrast, the corresponding 4-carboxamide analogs (including leflunomide) require an additional hydrolysis and amide-coupling step from the ester intermediate, adding synthetic complexity and cost [2].

Parallel synthesis One-pot reaction Library production

Trifluoromethyl (–CF₃) Group Contribution to Anticancer Activity: 8-Fold Enhancement Demonstrated in Isoxazole Series

In a 2024 proof-of-concept study published in RSC Advances, compound 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) exhibited an IC₅₀ of 2.63 μM against MCF-7 breast cancer cells, while its direct non-CF₃ analogue 14 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole) showed an IC₅₀ of 19.72 μM, representing an approximately 7.5-fold potency enhancement attributable to the –CF₃ substituent [1]. Although this study examined 4-(trifluoromethyl)isoxazoles rather than 3-(4-trifluoromethylphenyl)isoxazoles, the demonstrated impact of the CF₃ pharmacophore on isoxazole anticancer potency provides class-level precedence that the CF₃ group in the target compound is a meaningful contributor to biological activity rather than an inert structural feature.

Anticancer Trifluoromethyl effect Breast cancer

Role as the Documented Key Intermediate in Leflunomide Active Pharmaceutical Ingredient (API) Synthesis

The target compound is explicitly documented as intermediate (VIII) in the primary patent route to leflunomide (DE 2854439; EP 0013376; US 4284786), wherein 5-methylisoxazole-4-carboxylic acid ethyl ester (VIII) undergoes acidic hydrolysis to the free acid (IX), conversion to the acid chloride (X), and condensation with 4-trifluoromethylaniline to yield the API [1]. This established synthetic role is unique to the ethyl ester congener; the methyl ester analog, while structurally related, is not the documented intermediate in the original leflunomide process patents [2]. Furthermore, the ethyl ester can serve as a direct precursor not only to leflunomide but also to a broader array of 4-carboxamide derivatives via hydrolysis and amide coupling, positioning it as the most versatile entry point into the leflunomide chemotype [3].

API intermediate Leflunomide synthesis Process chemistry

Molecular Weight and Rotatable Bond Differentiation from Leflunomide for Permeability and Crystallinity Prediction

The target compound has a molecular weight of 299.24 g/mol and 4 rotatable bonds versus 270.21 g/mol and 2 rotatable bonds for leflunomide [1][2]. While both compounds fall within favorable drug-like space, the higher rotatable bond count of the ethyl ester increases conformational entropy in solution, which can reduce crystallinity and improve solubility in organic solvents—a practical advantage for solution-phase chemistry and chromatographic purification. Additionally, the absence of hydrogen-bond donors (0 vs. 1) in the target compound reduces the topological polar surface area contribution from H-bonding, which may enhance passive membrane permeability relative to the amide, albeit at the expense of aqueous solubility [1][2].

Drug-likeness Permeability Crystallinity

Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate – Optimal Application Scenarios Grounded in Comparative Evidence


Leflunomide Process Development, Impurity Profiling, and Reference Standard Qualification

As the patent-documented intermediate (VIII) in the leflunomide synthetic route, this ethyl ester is the only congener that provides regulatory traceability for process development, impurity fate mapping, and reference standard qualification [1]. Its XLogP3-AA of 3.5 and zero H-bond donor count differentiate it analytically from leflunomide (XLogP3-AA 2.5) and the intermediate free acid, enabling unambiguous HPLC peak assignment during in-process control [2]. Procurement of the exact patent intermediate eliminates the uncertainty introduced by methyl ester or free acid substitutions that lack documented roles in the original process [1].

Diversity-Oriented Synthesis and Parallel Library Production of 4-Carboxamide Derivatives

The one-pot synthetic accessibility of 3-aryl-5-methylisoxazole-4-carboxylates, combined with the ethyl ester's facile hydrolysis to the carboxylic acid and subsequent conversion to diverse amides, makes this compound the optimal diversification hub for building 4-carboxamide libraries [1][2]. The CF₃ group contributes to the pharmacophore's potency (as demonstrated by the ~7.5-fold IC₅₀ enhancement reported for CF₃-containing isoxazoles in anticancer assays), while the ethyl ester serves as a traceless protecting group that can be cleaved post-library synthesis [3]. This scenario directly leverages three pieces of evidence from Section 3: one-pot synthetic efficiency, CF₃-mediated potency enhancement, and documented role as an amide precursor.

Physicochemical Property Screening for CNS-Targeted or Intracellular Probe Design

The computed property profile of this compound—XLogP3-AA 3.5, zero H-bond donors, 7 H-bond acceptors, and 4 rotatable bonds—positions it closer to CNS drug-like space than leflunomide (XLogP3-AA 2.5, 1 H-bond donor) [1]. For screening campaigns targeting intracellular or CNS compartments where passive permeability and reduced H-bond donor count are critical, the ethyl ester scaffold offers a measurable physicochemical advantage over the amide congener. This application is supported by the direct head-to-head property comparison in Evidence Item 1 and the molecular descriptor differentiation in Evidence Item 6 of Section 3.

Agrochemical Lead Discovery Leveraging the 3-Aryl-4-isoxazolecarboxylate Herbicidal Pharmacophore

The 3-aryl-4-isoxazolecarboxylate scaffold, exemplified by this compound, is documented as a privileged structure in herbicidal chemistry, with patents describing pre-emergent herbicidal activity for this chemotype [1]. The trifluoromethyl group enhances metabolic stability and environmental persistence, while the ethyl ester offers a balance of lipophilicity and hydrolytic lability suitable for pro-herbicide design [2]. The one-pot synthetic accessibility further supports rapid analog generation for structure–activity relationship exploration in agrochemical discovery [3].

Quote Request

Request a Quote for Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.